6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Description
6-(3-Acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core fused with two ketone groups at positions 5 and 5. The 6-position is substituted with a 3-acetylphenyl group, introducing a ketone-functionalized aromatic moiety.
Structure
3D Structure
Properties
IUPAC Name |
6-(3-acetylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-9(18)10-4-2-5-11(8-10)17-14(19)12-6-3-7-16-13(12)15(17)20/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBYRRRFRXRQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylphenylhydrazine with 2,3-dichloropyridine in the presence of a base, followed by cyclization to form the desired pyrrolopyridine structure . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways that regulate cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Key Structural Features :
- Core : The pyrrolo[3,4-b]pyridine-dione system provides rigidity and electron-deficient regions, facilitating interactions with biological targets.
- Substituent : The 3-acetylphenyl group enhances lipophilicity and may influence binding affinity through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and physicochemical properties of pyrrolo[3,4-b]pyridine-dione derivatives are highly dependent on the substituent at the 6-position. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Impact on Bioactivity :
- Benzyl derivatives (e.g., 6-benzyl) are often intermediates in drug synthesis (e.g., azabicyclo compounds for antibacterials) .
- Sulfonylphenyl groups (e.g., LASSBio-1459) enhance transporter inhibition, likely due to increased polarity and hydrogen-bonding capacity .
- Acetylphenyl groups (target compound) may improve metabolic stability compared to alkyl or ether-linked substituents.
Physicochemical Properties: Melting points correlate with substituent bulkiness. LASSBio-1459, with a thiomorpholinosulfonyl group, has a high mp (>250°C), suggesting crystalline stability . Lipophilicity (logP) varies: benzyl derivatives (logP ~2.5) are more lipophilic than sulfonylphenyl analogs (logP ~1.5), impacting membrane permeability .
Biological Activity
6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes both pyrrole and pyridine rings. Its molecular formula is C15H10N2O3, with a molecular weight of 266.25 g/mol. The structural features allow for significant chemical reactivity, including hydrogen bonding and pi-stacking interactions, which are vital for its biological functions .
| Property | Value |
|---|---|
| Molecular Formula | C15H10N2O3 |
| Molecular Weight | 266.25 g/mol |
| Boiling Point | 504.9 ± 56.0 °C (Predicted) |
| Density | 1.390 ± 0.06 g/cm³ (Predicted) |
| pKa | -1.36 ± 0.20 (Predicted) |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 3-acetylphenylhydrazine with 2,3-dichloropyridine in the presence of a base . Advances in synthetic techniques such as microwave-assisted synthesis and continuous flow reactors have enhanced yield and purity .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Mechanism : The compound may inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites .
- Case Study : In vitro assays demonstrated effective cytotoxicity against breast cancer cells with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects:
- Mechanism : It is believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Case Study : Research highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial potential .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes such as kinases or proteases that play critical roles in cellular signaling pathways.
- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate cell behavior .
Research Applications
The compound's unique properties make it a valuable candidate for various research applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
